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Compound of Interest

Compound Name: Sofosbuvir impurity G

Cat. No.: B15566924 Get Quote

Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic Hepatitis C

virus (HCV) infection.[1][2] It is a nucleotide analog that inhibits the HCV NS5B RNA-

dependent RNA polymerase, an enzyme essential for viral replication. To ensure the quality,

safety, and efficacy of pharmaceutical products, it is crucial to assess the stability of the active

pharmaceutical ingredient (API) under various environmental conditions. Stability-indicating

assay methods are essential to separate and quantify the active ingredient in the presence of

its degradation products. This application note details a comprehensive protocol for the

development and validation of a stability-indicating Reverse-Phase High-Performance Liquid

Chromatography (RP-HPLC) method for Sofosbuvir, following the International Council for

Harmonisation (ICH) guidelines.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical step in developing a stability-indicating

method. It helps to identify potential degradation products and establish the degradation

pathways of the drug substance. This information is vital for ensuring the specificity of the

analytical method. Sofosbuvir was subjected to hydrolysis, oxidation, thermal, and photolytic

stress conditions to induce degradation.[2][3]
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The following protocols outline the conditions for inducing the degradation of Sofosbuvir.

Acid Hydrolysis:

Accurately weigh and dissolve Sofosbuvir in 0.1 N Hydrochloric acid (HCl).

Reflux the solution at a temperature of 70-80°C for a period of 6 to 10 hours.[4][5]

After the specified time, cool the solution to room temperature.

Neutralize the solution with an appropriate amount of 0.1 N Sodium hydroxide (NaOH).

Dilute the resulting solution with the mobile phase to a final concentration suitable for

HPLC analysis (e.g., 50 µg/mL).[4]

Alkaline Hydrolysis:

Dissolve Sofosbuvir in 0.1 N or 0.5 N Sodium hydroxide (NaOH).

Reflux the solution at 60-70°C for 10 to 24 hours.[4][5]

After the exposure period, cool the solution.

Neutralize with an equivalent amount of 0.1 N HCl.

Further dilute with the mobile phase to the target concentration for analysis.[4]

Oxidative Degradation:

Dissolve Sofosbuvir in a solution of 3% to 30% hydrogen peroxide (H₂O₂).[4][5]

Keep the solution at room temperature for 7 days or at 80°C for up to two days.[4][5]

Dilute the sample with the mobile phase to the desired concentration for injection into the

HPLC system.
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Place the solid Sofosbuvir powder in a hot air oven maintained at a temperature of 50°C

for 21 days.[4]

After the exposure period, allow the sample to cool to room temperature.

Prepare a solution of the heat-stressed drug in the mobile phase at a suitable

concentration for analysis.

Photolytic Degradation:

Expose the solid drug substance to direct sunlight for 21 days or to UV light at 254 nm for

24 hours.[4][5]

Following exposure, prepare a solution of the drug in the mobile phase for HPLC analysis.

RP-HPLC Method for Analysis
A stability-indicating RP-HPLC method was developed to separate Sofosbuvir from its

degradation products.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.[2]

Symmetry C18 column (4.6 x 250mm, 5µm) or equivalent.[2]

Chromatographic Conditions:

Mobile Phase: A mixture of 0.1% Orthophosphoric acid (OPA) and Acetonitrile in a ratio of

30:70 (v/v).[2]

Flow Rate: 1.5 mL/min.[2]

Detection Wavelength: 260 nm.[2]

Injection Volume: 10-20 µL.[3][4]

Column Temperature: Ambient.
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Preparation of Solutions:

Standard Solution: Prepare a stock solution of Sofosbuvir in the mobile phase at a

concentration of 1000 µg/mL. Further dilute to obtain a working standard solution of a

suitable concentration (e.g., 100-500 µg/mL).[2]

Sample Solution: After subjecting Sofosbuvir to the various stress conditions as described

above, dilute the resulting solutions with the mobile phase to fall within the linear range of

the method.

Data Presentation
The results of the forced degradation studies are summarized in the tables below.

Table 1: Summary of Forced Degradation Studies of Sofosbuvir

Stress
Condition

Reagent/Condi
tion

Duration Temperature % Degradation

Acid Hydrolysis 0.1 N HCl 6 hours 70°C 23%[4]

Acid Hydrolysis 1 N HCl 10 hours 80°C 8.66%[5]

Alkaline

Hydrolysis
0.1 N NaOH 10 hours 70°C 50%[4]

Alkaline

Hydrolysis
0.5 N NaOH 24 hours 60°C 45.97%[5]

Oxidative

Degradation
3% H₂O₂ 7 days Room Temp Significant[4]

Oxidative

Degradation
30% H₂O₂ 2 days 80°C 0.79%[5]

Thermal

Degradation
Solid Drug 21 days 50°C

No

degradation[4]

Photolytic

Degradation
Solid Drug 21 days Sunlight

No

degradation[4]
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Table 2: Chromatographic Data

Analyte Retention Time (min)

Sofosbuvir ~2.37[2]

Degradation Product I (Acidic/Alkaline) ~4.2[4]

Degradation Product II (Alkaline) ~3.6[4]

Degradation Product III (Oxidative) ~3.2[4]
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Caption: Workflow for the development of a stability-indicating assay.
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Stress Conditions
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(0.1N NaOH, 70°C, 10h)
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Caption: Forced degradation pathways of Sofosbuvir.

Method Validation Summary
The developed RP-HPLC method was validated according to ICH Q2(R1) guidelines to ensure

its suitability for the intended purpose.

Specificity: The method demonstrated good specificity, with the Sofosbuvir peak being well-

resolved from the peaks of the degradation products generated during the forced

degradation studies.

Linearity: A linear relationship was observed between the peak area and the concentration of

Sofosbuvir over a range of 100 to 500 µg/mL.[2] The correlation coefficient (r²) was found to

be greater than 0.999.[2]

Accuracy: The accuracy of the method was confirmed by recovery studies, with mean

recovery values typically between 98% and 102%.[2]

Precision: The method was found to be precise, with the relative standard deviation (RSD)

for repeated measurements being less than 2%.[6]
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Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ for Sofosbuvir

were determined to be approximately 0.23 µg/mL and 2.48 µg/mL, respectively, indicating

good sensitivity of the method.[6]

Robustness: The method's robustness was evaluated by making small, deliberate variations

in the chromatographic conditions, such as the mobile phase composition and flow rate. The

results remained unaffected by these minor changes, demonstrating the method's reliability.

Conclusion
A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been

developed and validated for the determination of Sofosbuvir in the presence of its degradation

products. The forced degradation studies revealed that Sofosbuvir is susceptible to degradation

under acidic, alkaline, and oxidative conditions, while it is relatively stable to thermal and

photolytic stress.[4][5] The developed method is suitable for routine quality control analysis of

Sofosbuvir in bulk and pharmaceutical dosage forms and for stability studies.
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To cite this document: BenchChem. [Application Note: Development of a Stability-Indicating
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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